molecular formula C8H6FNO2 B2530186 7-Fluoro-5-methoxy-1,2-benzoxazole CAS No. 1427395-17-2

7-Fluoro-5-methoxy-1,2-benzoxazole

Cat. No. B2530186
CAS RN: 1427395-17-2
M. Wt: 167.139
InChI Key: PQFZFDBGTLRKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic strategies for benzoxazoles are diverse. For instance, Patil et al. reported the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives from the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile .

Scientific Research Applications

Antimicrobial Activity

Studies have investigated the antimicrobial properties of 7-fluoro-5-methoxy-1,2-benzoxazole. Electron-withdrawing groups in related benzoxazole derivatives have shown improved activity against various microorganisms, including Pseudomonas aeruginosa, Klebsiella pneumonia, Salmonella typhi, and Aspergillus niger . Further research could explore its potential as an antimicrobial agent.

Anticancer Potential

Benzoxazole derivatives, including 7-fluoro-5-methoxy-1,2-benzoxazole, have been investigated for their anticancer properties. These compounds often target enzymes or proteins involved in cancer formation and proliferation. For instance, they may interact with DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . Researchers continue to explore their efficacy against specific cancer types.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7-fluoro-5-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFZFDBGTLRKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-methoxy-1,2-benzoxazole

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